N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 356539-57-6
VCID: VC2004435
InChI: InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2
SMILES: C1CC(OC1)CNCC2CC2
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

CAS No.: 356539-57-6

Cat. No.: VC2004435

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine - 356539-57-6

Specification

CAS No. 356539-57-6
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine
Standard InChI InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2
Standard InChI Key DMMCSRZAOOXDCN-UHFFFAOYSA-N
SMILES C1CC(OC1)CNCC2CC2
Canonical SMILES C1CC(OC1)CNCC2CC2

Introduction

Chemical Identity and Nomenclature

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is identified by several key identifiers in chemical databases and literature:

PropertyInformation
CAS Registry Number356539-57-6
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
IUPAC Name1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine
Alternative Names(cyclopropylmethyl)(oxolan-2-ylmethyl)amine; (cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)amine; N-(cyclopropylmethyl)tetrahydro-2-furanmethanamine
InChIInChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2
InChIKeyDMMCSRZAOOXDCN-UHFFFAOYSA-N
SMILESC1CC(OC1)CNCC2CC2

The compound belongs to the chemical class of amines, specifically secondary amines, as it features two alkyl groups attached to a nitrogen atom .

Structural Features and Physical Properties

Structural Characteristics

The molecular structure of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine consists of:

  • A central nitrogen atom serving as the amine functional group

  • A cyclopropylmethyl group (a methyl group attached to a three-membered cyclopropane ring)

  • A tetrahydro-2-furanylmethyl group (a methyl group attached to the 2-position of a tetrahydrofuran ring)

The compound features two distinct structural motifs that contribute to its chemical properties:

  • The cyclopropyl ring, which is known for its ring strain and unique reactivity

  • The tetrahydrofuran ring, which contains an oxygen atom that introduces polarity and potential for hydrogen bonding

Physical Properties

While specific experimental physical property data for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is limited in the available literature, computational predictions and comparison with similar compounds provide insight into its likely physical characteristics:

PropertyValueMethod
Physical State at Room TemperatureLikely liquidBased on similar amines
Molecular Weight155.24 g/molComputed
Exact Mass155.13 g/molComputed
Hydrogen Bond Donor Count1Structural analysis
Hydrogen Bond Acceptor Count2 (N and O atoms)Structural analysis

The compound likely possesses both lipophilic character from the cyclopropyl ring and hydrophilic properties from the tetrahydrofuran oxygen and the nitrogen atom .

Synthesis and Chemical Characterization

Analytical Characterization

The structure and purity of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for the cyclopropyl protons (typically at δ 0.1-0.5 ppm)

    • The tetrahydrofuran ring protons would display a complex splitting pattern

    • The methylene groups adjacent to the nitrogen would appear at approximately δ 2.5-3.0 ppm

  • Mass Spectrometry (MS)

    • The molecular ion peak would correspond to m/z 155

    • Fragmentation patterns would likely show loss of the cyclopropylmethyl group or cleavage of the tetrahydrofuran ring

  • Infrared (IR) Spectroscopy

    • C-N stretching vibrations around 1200-1350 cm⁻¹

    • C-O-C asymmetric stretching of the tetrahydrofuran ring at approximately 1050-1150 cm⁻¹

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds share similarities with N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
N-(Tetrahydro-2-furanylmethyl)-1-propanamine7179-87-5C₈H₁₇NO143.23 g/molContains a propyl group instead of cyclopropylmethyl
Hydroxylamine, O-(cyclopropylmethyl)-75647-90-4C₄H₉NO87.12 g/molContains an N-O bond rather than C-N bonds
(cyclopropylmethyl)(tetrahydro-2-furanylmethyl)amine356539-57-6C₉H₁₇NO155.24 g/molSame compound (alternative name)

These structural analogs provide insight into how small structural changes can affect physical properties and potential biological activities .

Comparative Properties

The comparison of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine with its closest structural analog, N-(Tetrahydro-2-furanylmethyl)-1-propanamine, reveals interesting differences:

PropertyN-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amineN-(Tetrahydro-2-furanylmethyl)-1-propanamine
Molecular Weight155.24 g/mol143.23 g/mol
Structural FeatureContains a cyclopropyl ringContains a linear propyl chain
Boiling PointNot specifically documented198.9°C at 760 mmHg
DensityNot specifically documented0.899 g/cm³
Flash PointNot specifically documented75.7°C

Future Research Opportunities

Based on the structural features and the limited available data on specific applications, several promising research directions for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine include:

  • Exploration as a building block in the synthesis of more complex biologically active compounds

  • Investigation of its potential as a ligand for various metal-catalyzed reactions

  • Studies on its reactivity in various chemical transformations, particularly those involving the cyclopropyl ring

  • Examination of structure-activity relationships when incorporated into potential pharmaceutical candidates

  • Comparative studies with structurally similar compounds to better understand the impact of the cyclopropyl moiety on biological activity

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